

# N-Boc-octane-1,8-diamine: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *Tert-butyl (8-aminooctyl)carbamate*

Cat. No.: *B2937729*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of N-Boc-octane-1,8-diamine (**tert-butyl (8-aminooctyl)carbamate**). This versatile bifunctional linker is a valuable building block in medicinal chemistry and materials science, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

## Core Chemical Properties

N-Boc-octane-1,8-diamine is a yellow, low-melting solid at room temperature.<sup>[1][2]</sup> It is characterized by an eight-carbon aliphatic chain functionalized with a primary amine at one terminus and a tert-butoxycarbonyl (Boc)-protected amine at the other. This differential protection allows for selective chemical modifications, making it a key component in multi-step syntheses.

Table 1: Physicochemical Properties of N-Boc-octane-1,8-diamine

Property	Value	Reference(s)
CAS Number	88829-82-7	[1]
Molecular Formula	C <sub>13</sub> H <sub>28</sub> N <sub>2</sub> O <sub>2</sub>	[2]
Molecular Weight	244.37 g/mol	[2]
Melting Point	93-97 °C	[1]
Appearance	Yellow low melting solid	[2]
Solubility	Chloroform, Methanol	[3]
Predicted Boiling Point	356.3±25.0 °C	[3]
Predicted Density	0.942±0.06 g/cm <sup>3</sup>	[3]
Predicted pKa	12.94±0.46	[3]

## Reactivity and Chemical Behavior

The chemical reactivity of N-Boc-octane-1,8-diamine is dictated by its two distinct functional groups. The terminal primary amine is nucleophilic and readily reacts with electrophiles such as carboxylic acids, activated NHS esters, and carbonyl compounds (aldehydes and ketones) to form amides, sulfonamides, and imines, respectively.[3]

The Boc-protecting group is stable under basic and nucleophilic conditions but can be readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent) to reveal the second primary amine. This orthogonal reactivity is fundamental to its utility as a linker.[3]

## Spectroscopic Data

While specific experimental spectra for N-Boc-octane-1,8-diamine are not publicly available, the expected spectral characteristics can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for N-Boc-octane-1,8-diamine

Spectroscopy	Expected Peaks and Assignments
$^1\text{H}$ NMR	Signals corresponding to the $-(\text{CH}_2)_6-$ alkyl chain protons (broad multiplet, $\sim 1.2$ - $1.6$ ppm), $-\text{CH}_2-$ adjacent to the free amine ( $\sim 2.7$ ppm), $-\text{CH}_2-$ adjacent to the Boc-protected amine ( $\sim 3.1$ ppm), the NH of the carbamate (broad singlet, $\sim 4.5$ - $5.5$ ppm), and the tert-butyl protons (singlet, $\sim 1.4$ ppm).
$^{13}\text{C}$ NMR	Signals for the carbons of the alkyl chain ( $\sim 26$ - $42$ ppm), the carbon of the tert-butyl group ( $\sim 28$ ppm), the quaternary carbon of the tert-butyl group ( $\sim 79$ ppm), and the carbonyl carbon of the carbamate group ( $\sim 156$ ppm).
FT-IR ( $\text{cm}^{-1}$ )	N-H stretching of the primary amine ( $\sim 3300$ - $3400$ $\text{cm}^{-1}$ , two bands), N-H stretching of the carbamate ( $\sim 3300$ $\text{cm}^{-1}$ ), C-H stretching of the alkyl chain ( $\sim 2850$ - $2950$ $\text{cm}^{-1}$ ), N-H bending of the primary amine ( $\sim 1600$ $\text{cm}^{-1}$ ), and C=O stretching of the carbamate ( $\sim 1680$ - $1700$ $\text{cm}^{-1}$ ).
Mass Spec. (EI)	The molecular ion peak $[\text{M}]^+$ at $m/z = 244$ . The fragmentation pattern would likely show losses of the tert-butyl group ( $[\text{M}-57]^+$ ), the Boc group ( $[\text{M}-101]^+$ ), and characteristic fragmentation of the alkyl chain.

## Experimental Protocols

### Synthesis of N-Boc-octane-1,8-diamine (Mono-Boc Protection)

A common and effective method for the synthesis of N-Boc-octane-1,8-diamine is the selective mono-Boc protection of 1,8-diaminooctane. A reported yield for this transformation is 60%.<sup>[4]</sup> The following protocol is adapted from established methods for the mono-Boc protection of diamines.<sup>[4][5]</sup>

## Protocol 1: Mono-Boc Protection using in-situ HCl Generation

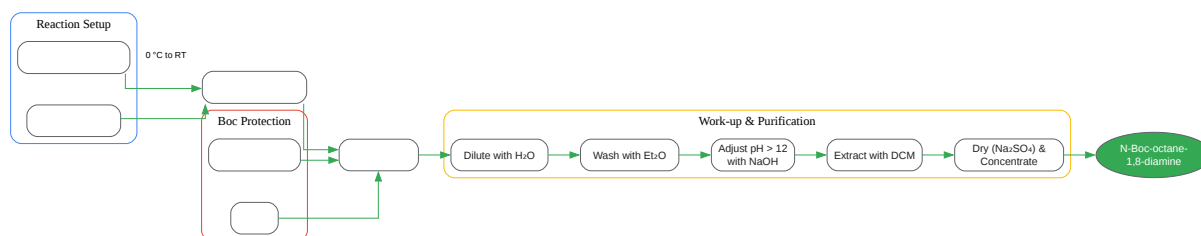
### Materials:

- 1,8-diaminooctane
- Anhydrous methanol
- Chlorotrimethylsilane ( $\text{Me}_3\text{SiCl}$ )
- Di-tert-butyl dicarbonate ( $(\text{Boc})_2\text{O}$ )
- Water
- Diethyl ether
- Sodium hydroxide ( $\text{NaOH}$ )
- Dichloromethane (DCM)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Standard glassware for extraction and filtration

### Procedure:

- Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,8-diaminooctane (1 equivalent) in anhydrous methanol in a round-bottom flask at 0 °C.
- Slowly add chlorotrimethylsilane (1 equivalent) dropwise to the cooled solution. A white precipitate of the diamine monohydrochloride may form.

- Allow the reaction mixture to warm to room temperature and stir for a brief period to ensure complete formation of the monohydrochloride salt.
- Add a small amount of water (e.g., ~1 mL per 150 mL of methanol) followed by a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol.
- Stir the mixture at room temperature for 1 hour, monitoring the reaction progress by a suitable method (e.g., TLC).
- Upon completion, dilute the reaction mixture with water.
- Wash the aqueous layer with diethyl ether to remove any di-Boc-protected byproduct.
- Adjust the pH of the aqueous layer to >12 with a NaOH solution.
- Extract the product into dichloromethane (3x).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-octane-1,8-diamine product.



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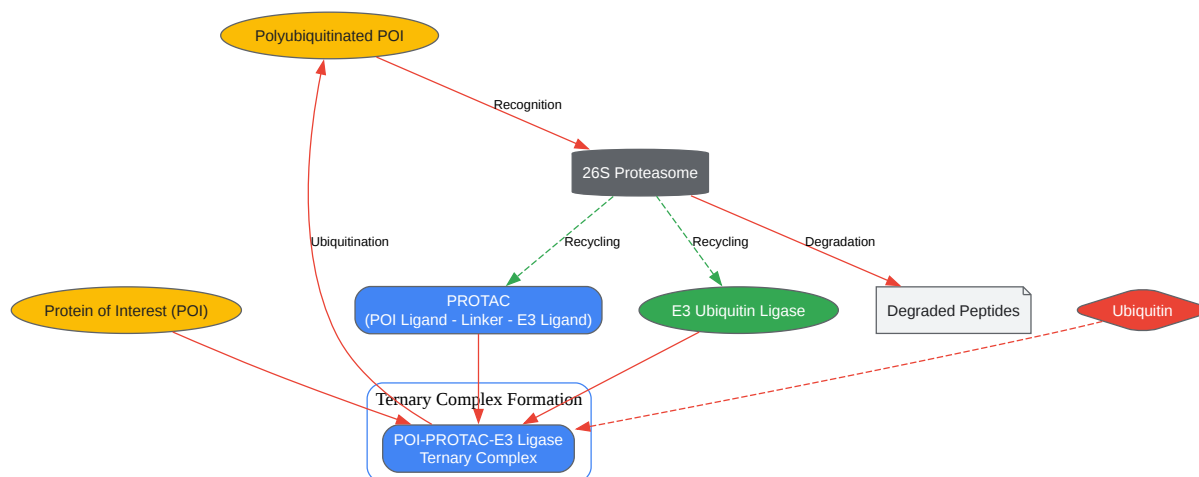
**Caption:** Experimental workflow for the synthesis of N-Boc-octane-1,8-diamine.

## Applications in Drug Development: PROTACs

A primary application of N-Boc-octane-1,8-diamine is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase.

The PROTAC molecule consists of three components: a ligand for the POI, a ligand for an E3 ligase (e.g., VHL or Cereblon), and a linker that connects the two. The linker's length and composition are critical for the formation of a stable ternary complex between the POI and the E3 ligase, which is necessary for the ubiquitination and subsequent proteasomal degradation of the POI.

N-Boc-octane-1,8-diamine provides a flexible eight-carbon linker. Its bifunctional nature allows for the sequential attachment of the POI and E3 ligase ligands.



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**Caption:** Signaling pathway of PROTAC-mediated protein degradation.

## Safety and Handling

N-Boc-octane-1,8-diamine is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

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